molecular formula C9H19NO3S B13958585 N,N,3,5-tetramethyltetrahydro-2H-pyran-4-sulfonamide

N,N,3,5-tetramethyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13958585
M. Wt: 221.32 g/mol
InChI Key: UJCWMROFSSCRIG-UHFFFAOYSA-N
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Description

N,N,3,5-Tetramethyltetrahydro-2H-pyran-4-sulfonamide is an organic compound with the molecular formula C9H19NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5-tetramethyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of tetrahydro-2H-pyran with sulfonamide precursors under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N,3,5-Tetramethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N,3,5-Tetramethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    N,N-Dimethylsulfonamide: Shares the sulfonamide functional group but lacks the tetrahydro-2H-pyran ring.

    N,N-Diethylsulfonamide: Similar structure with different alkyl substituents.

    N,N-Dipropylsulfonamide: Another sulfonamide derivative with longer alkyl chains.

Uniqueness: N,N,3,5-Tetramethyltetrahydro-2H-pyran-4-sulfonamide is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

N,N,3,5-tetramethyloxane-4-sulfonamide

InChI

InChI=1S/C9H19NO3S/c1-7-5-13-6-8(2)9(7)14(11,12)10(3)4/h7-9H,5-6H2,1-4H3

InChI Key

UJCWMROFSSCRIG-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(C1S(=O)(=O)N(C)C)C

Origin of Product

United States

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